2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a sulfur-linked acetamide moiety and aromatic substituents. The core structure includes a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 4 of the triazole ring. Its molecular formula is C₂₉H₂₃ClN₄O₂S, with a molecular weight of 523.04 g/mol. The compound’s synthesis typically involves thiol-alkylation of triazole derivatives with bromoacetamide intermediates, followed by purification via column chromatography .
Properties
Molecular Formula |
C29H23ClN4O2S |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H23ClN4O2S/c1-20-7-15-24(16-8-20)34-28(21-9-11-22(30)12-10-21)32-33-29(34)37-19-27(35)31-23-13-17-26(18-14-23)36-25-5-3-2-4-6-25/h2-18H,19H2,1H3,(H,31,35) |
InChI Key |
NUKCPGGDLCBIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides are cyclized under acidic conditions to form 1,2,4-triazole-3-thiol intermediates. For this compound, 4-chlorophenyl and 4-methylphenyl groups are introduced via nucleophilic substitution. A typical protocol involves:
-
Reacting 4-chlorophenylhydrazine with thiourea in ethanol under reflux to form 4-(4-chlorophenyl)-thiosemicarbazide.
-
Cyclization using hydrochloric acid (HCl) at 80–90°C for 6–8 hours, yielding 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Alkylation with 4-methylbenzyl chloride in dimethylformamide (DMF) at 60°C to introduce the 4-methylphenyl group at the N4 position.
Key Optimization Parameters :
-
Acid Catalyst : HCl yields higher regioselectivity compared to H₂SO₄.
-
Solvent : Polar aprotic solvents like DMF improve alkylation efficiency.
Functionalization of the Triazole Ring
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes S-alkylation |
| Base | K₂CO₃ (2 equiv) | Prevents over-alkylation |
| Solvent | Acetone | Enhances solubility |
This step achieves yields of 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Large-Scale Synthesis Considerations
Industrial production requires addressing cost, safety, and scalability. Patent CN103864750A discloses a continuous-flow reactor system for the final coupling step, reducing reaction time from 12 hours to 2 hours. Key modifications include:
-
Catalyst : Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) improves reaction kinetics.
-
Solvent Recycling : Acetone is recovered via distillation, reducing waste.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Table 1: Analytical Data for 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and triazole ring undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 80°C, 6–8 hrs, HCl (1M) | Dilute HCl | 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol + Acetic acid derivatives | |
| Basic hydrolysis | 60°C, 4 hrs, NaOH (0.5M) | Aqueous NaOH | Sodium salt of triazole-thiol + 4-phenoxyaniline |
Hydrolysis is pH-dependent, with acidic conditions favoring cleavage of the acetamide bond, while basic conditions promote sulfanyl group oxidation.
Oxidation-Reduction Reactions
The sulfanyl (-S-) bridge is susceptible to oxidation:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Oxidation to sulfoxide | RT, 2 hrs, H₂O₂ (30%) | Hydrogen peroxide | Sulfoxide derivative (confirmed via IR: S=O stretch at 1040–1060 cm⁻¹) | |
| Oxidation to sulfone | 50°C, 4 hrs, KMnO₄ (0.1M) | Potassium permanganate | Sulfone derivative (NMR: δ 3.8–4.1 ppm for SO₂ group) |
Reduction of the imine group in the triazole ring has not been observed under standard conditions (e.g., NaBH₄, room temperature).
Substitution Reactions
The chlorophenyl and methylphenyl groups participate in nucleophilic aromatic substitution (NAS):
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| NAS at chlorophenyl | 120°C, 12 hrs, K₂CO₃ | Piperidine | 4-piperidinophenyl-substituted analog (HPLC purity: 92%) | |
| Thiol substitution | 80°C, 6 hrs, Et₃N | Benzyl mercaptan | Benzylthio-triazole derivative (yield: 78%) |
Reactivity at the chlorophenyl position is enhanced by electron-withdrawing effects from the triazole ring.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound forms fused heterocycles:
Stability Under Environmental Conditions
The compound’s stability varies with temperature and pH:
| Condition | Observation | Reference |
|---|---|---|
| Thermal stability | Stable up to 200°C; decomposition initiates at 220°C (TGA/DSC data) | |
| pH stability | Stable in pH 5–7 (aqueous buffer, 25°C); degradation >10% at pH <3 or >9 |
Key Findings
-
Functional Group Reactivity : The sulfanyl group and triazole ring dominate reactivity, enabling oxidation, hydrolysis, and substitution.
-
Synthetic Utility : NAS reactions at the chlorophenyl group allow modular derivatization for drug discovery.
-
Stability Limits : Degradation under extreme pH or high temperatures necessitates careful storage.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Studies have reported that triazoles can disrupt fungal cell membrane synthesis, leading to cell death .
Anticancer Potential
There is emerging evidence that triazole derivatives possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Applications in Agriculture
The compound's structural characteristics suggest potential applications in agricultural science as fungicides or herbicides. Triazole derivatives are commonly used in crop protection due to their ability to inhibit fungal pathogens that affect crop yields. Research has shown that similar compounds can effectively protect plants from diseases caused by fungi .
Case Studies
- Antimicrobial Screening : A study conducted on various triazole derivatives demonstrated that compounds with similar structures to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibited MIC values comparable to standard antibiotics .
- Fungal Resistance Management : In agricultural trials, triazole-based fungicides were applied to crops susceptible to fungal infections. Results indicated a significant reduction in disease incidence and an increase in crop yield .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The aromatic rings and sulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to increased dipole interactions. For example, compound 15 (m.p. 207.6–208.5°C) in features a nitro group, while compound 11 (m.p. 216.4–217.7°C) in includes both nitro and methyl groups. The target compound’s 4-phenoxyphenyl group may reduce crystallinity compared to smaller substituents, though experimental data are lacking.
Synthetic Yields: Yields for triazole-acetamide derivatives range from 45% to 57% in , influenced by steric hindrance and electronic effects. The target compound’s synthesis may face challenges due to the bulky phenoxy group.
Spectroscopic Consistency :
Biological Activity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have been noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.0 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activities.
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. A study conducted on similar triazole compounds demonstrated that they exhibited moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 3.91 mg/L, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound Name | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.91 |
| Compound B | Escherichia coli | 7.81 |
| Compound C | Bacillus cereus | 15.63 |
Anticancer Activity
The anticancer potential of triazole derivatives has been a subject of extensive research. In vitro studies have indicated that compounds with similar structural motifs can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 27.3 to 43.4 µM . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Effects
A specific study highlighted that a compound structurally similar to our target compound showed significant cytotoxicity against breast cancer cells, suggesting that modifications in the triazole structure can enhance anticancer activity .
Other Biological Activities
Apart from antimicrobial and anticancer effects, triazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups like chlorine enhances their reactivity and biological efficacy. Modifications at specific positions on the triazole ring or side chains can lead to variations in potency against different biological targets .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates should be monitored for purity?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of hydrazides with imidoyl chlorides. For example, a structurally analogous triazole was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide for 5 hours, followed by column chromatography purification (cyclohexane/ethyl acetate, 1:10 v/v) and crystallization . Key intermediates to monitor include:
- Imidoyl chloride derivatives (via H NMR for functional group confirmation).
- Hydrazide intermediates (using TLC to assess reaction progression).
- Crude cyclized product (HPLC-MS to confirm molecular weight and purity).
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation and confirms regiochemistry of triazole substituents. For example, C–H···π interactions in analogous compounds were validated via single-crystal diffraction (Mo Kα radiation, R factor = 0.038) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClNOS: calculated 525.11, observed 525.09).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation reported in sulfanyl-containing analogs) .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Emergency measures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen therapy .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Input preparation : Use crystallographic coordinates (e.g., CIF files from X-ray data ) to model geometry.
- Software tools : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps in triazoles correlate with electrophilicity in nucleophilic substitution reactions .
- Reactivity indices : Fukui functions (, ) identify sulfanyl and acetamide groups as reactive sites for functionalization .
Q. How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
- Structural variants : Test analogs with modified substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to isolate steric/electronic effects .
- Crystallographic validation : Confirm polymorphic forms (e.g., solvates vs. anhydrous crystals) that may alter solubility and bioavailability .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent scanning : Synthesize derivatives with halogen (F, Br), electron-donating (OCH), and bulky (cycloheptyl) groups at the triazole 4-position.
- Biological testing : Use kinase inhibition assays (e.g., EGFR-TK) to map substituent effects. For example, 4-chlorophenyl analogs show enhanced activity due to hydrophobic binding pocket interactions .
- Statistical modeling : Apply QSAR with descriptors like logP, polar surface area, and molar refractivity to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
